molecular formula C20H15NO2S B5589512 3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one

3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B5589512
M. Wt: 333.4 g/mol
InChI Key: MFZOKOKGBKZBPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin derivatives involves multiple steps, including ring closure reactions and functional group transformations. A common approach includes the ring closure of sodium salts of 2-halogeno-2′-hydroxy-benzanilides to form dibenzo[b,f]-1,4-oxazepin-11(10H)-ones with electron-attracting substituents (Künzle & Schmutz, 1969). Another method involves the intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids, leading to the formation of the core oxazepin structure (Samet et al., 2006).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin derivatives has been elucidated through various spectroscopic and crystallographic methods. Studies reveal significant conformational characteristics, including the dihedral angles between phenyl rings and the conformation of the seven-membered ring. Such structural insights are crucial for understanding the interaction of these compounds with biological targets and their reactivity patterns (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepin derivatives undergo a variety of chemical reactions, including heteroaromatic annulation, which allows for the efficient synthesis of fused heterocycles. These reactions are facilitated by the compound's ability to act as a three-carbon synthon, enabling the regiospecific annulation of various heterocycles (Kumar et al., 2007). Moreover, the introduction of substituents at the 11-position, such as amino groups, expands the chemical diversity and potential applications of these compounds (Hunziker et al., 1967).

Physical Properties Analysis

The physical properties of dibenzo[b,f][1,4]oxazepin derivatives, including solubility, melting points, and crystal structures, are determined by their molecular architecture. The conformational analysis and solid-state structures provide insights into the compound's physicochemical properties, which are essential for its processing and formulation (Osman et al., 2011).

Chemical Properties Analysis

The chemical properties of dibenzo[b,f][1,4]oxazepin derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and various reagents. These compounds exhibit a range of reactions, including nucleophilic substitution, cyclocarbonylation, and alkynylation, highlighting their versatility as intermediates in organic synthesis (Yang et al., 2010).

properties

IUPAC Name

9-(4-methylphenyl)sulfanyl-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c1-13-6-8-14(9-7-13)24-15-10-11-16-19(12-15)23-18-5-3-2-4-17(18)21-20(16)22/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZOKOKGBKZBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one

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